Cas no 955594-37-3 (N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)

N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide
- N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
- N1-(4-fluorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- AKOS024634995
- N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
- 955594-37-3
- F2271-0403
-
- インチ: 1S/C23H28FN3O2/c1-2-13-27-14-3-4-19-15-17(7-10-21(19)27)11-12-25-22(28)23(29)26-16-18-5-8-20(24)9-6-18/h5-10,15H,2-4,11-14,16H2,1H3,(H,25,28)(H,26,29)
- InChIKey: PLWISPFUCGABPE-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1C=CC2=C(C=1)CCCN2CCC)(=O)C(NCC1=CC=C(F)C=C1)=O
計算された属性
- せいみつぶんしりょう: 397.21655531g/mol
- どういたいしつりょう: 397.21655531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 536
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 61.4Ų
N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2271-0403-15mg |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955594-37-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2271-0403-25mg |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955594-37-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2271-0403-40mg |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955594-37-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2271-0403-75mg |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955594-37-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2271-0403-3mg |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955594-37-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2271-0403-10mg |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955594-37-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2271-0403-5mg |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955594-37-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2271-0403-20mg |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955594-37-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2271-0403-2μmol |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955594-37-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2271-0403-5μmol |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955594-37-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide 関連文献
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamideに関する追加情報
Comprehensive Analysis of N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide (CAS No. 955594-37-3)
The compound N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide (CAS No. 955594-37-3) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a tetrahydroquinoline core and a fluorophenyl moiety, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzyme pathways and receptor interactions, which are hot topics in modern medicinal chemistry.
In recent years, the demand for novel small-molecule compounds like 955594-37-3 has surged, driven by advancements in high-throughput screening and computational drug design. This compound’s unique molecular architecture allows it to interact with biological targets in ways that simpler molecules cannot. For instance, its fluorinated aromatic ring enhances binding affinity, while the tetrahydroquinoline scaffold provides structural rigidity, both critical for drug-likeness and bioavailability.
The synthesis of N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide involves multi-step organic reactions, including amide coupling and reductive amination. These processes are widely discussed in academic circles, especially in the context of green chemistry and sustainable synthesis. Researchers are exploring eco-friendly catalysts and solvents to optimize the production of such compounds, aligning with global trends toward environmentally friendly pharmaceuticals.
One of the most searched questions about this compound revolves around its biological activity and therapeutic potential. Preliminary studies suggest that 955594-37-3 may exhibit modulatory effects on certain cell signaling pathways, making it a candidate for further investigation in neurodegenerative diseases and inflammatory conditions. However, detailed mechanistic studies and clinical trials are still needed to validate these hypotheses.
From a structural-activity relationship (SAR) perspective, the 4-fluorophenyl group in N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide is a key feature. Fluorination often improves metabolic stability and membrane permeability, which are critical for oral drug candidates. Meanwhile, the propyl-tetrahydroquinoline segment contributes to lipophilicity, influencing the compound’s distribution in biological systems.
Another trending topic in the scientific community is the use of AI-driven drug discovery to identify and optimize compounds like 955594-37-3. Machine learning models can predict binding affinities and toxicity profiles, accelerating the development of lead compounds. This aligns with the growing interest in precision medicine and personalized therapeutics, where target-specific molecules play a pivotal role.
In summary, N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide (CAS No. 955594-37-3) represents a fascinating area of research at the intersection of organic chemistry, pharmacology, and biotechnology. Its potential applications, coupled with advancements in synthetic methodologies and computational tools, make it a compound worth watching in the coming years.
955594-37-3 (N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide) 関連製品
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